5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrimidin-4-amine
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an oxadiazole ring, a methoxyindole group, and a pyrimidin-4-amine group . These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .
Molecular Structure Analysis
The molecule’s structure is likely to be planar due to the presence of the aromatic rings. The fluorine atom on the phenyl ring, the nitrogen atoms in the oxadiazole and pyrimidine rings, and the oxygen atom in the methoxy group could be involved in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the amine group in the pyrimidin-4-amine part could potentially undergo reactions with acids, while the oxadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .Mechanism of Action
Target of Action
It is known that indole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It is known that indole derivatives can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with its targets in a manner that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The crystal forms of similar compounds have been studied, which can affect the solubility, stability, flowability, fractability, and compressibility of the compound and the safety and efficacy of the pharmaceutical product based on the compound .
Result of Action
Given the potential biological activities associated with indole derivatives , it is likely that this compound could have a variety of molecular and cellular effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN6O2/c1-31-15-6-7-20-17(10-15)14(11-27-20)8-9-26-21-18(12-25-13-28-21)23-29-22(30-32-23)16-4-2-3-5-19(16)24/h2-7,10-13,27H,8-9H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXKPBWZSKNEED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC3=NC=NC=C3C4=NC(=NO4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrimidin-4-amine |
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